molecular formula C13H18ClNO2 B14911561 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol

1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol

Cat. No.: B14911561
M. Wt: 255.74 g/mol
InChI Key: GBHIUZBJCWWOSA-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol typically involves the reaction of 3-chlorophenol with 2-chloroethylamine to form 2-(3-chlorophenoxy)ethylamine. This intermediate is then reacted with piperidin-4-ol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Chlorophenoxy)ethyl)piperidin-4-ol: Similar structure but with a chlorine atom at a different position.

    1-(2-(4-Chlorophenoxy)ethyl)piperidin-4-ol: Another positional isomer with the chlorine atom at the para position.

    1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol: Similar compound with a bromine atom instead of chlorine.

Uniqueness

1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the meta position can lead to distinct interactions with molecular targets compared to other positional isomers .

Biological Activity

1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a chlorophenoxyethyl group. This unique structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with phenoxy groups exhibit varying degrees of antimicrobial activity. The presence of the chlorophenoxy moiety in this compound suggests potential effectiveness against bacterial strains. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong

Anticancer Properties

The compound's anticancer potential has been highlighted in various studies. For instance, derivatives of piperidine have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds ranged from 0.77 µM to 1.13 µM, indicating a potent activity compared to standard treatments .

Cell LineIC50 (µM)Reference
MCF-70.77
HT-291.13

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory activities, suggesting that this compound may exhibit comparable effects.

EnzymeInhibition TypeReference
Acetylcholinesterase (AChE)Strong Inhibitor
UreaseStrong Inhibitor

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The chlorophenoxy group may facilitate binding to cellular receptors or enzymes, leading to modulation of biological processes. For instance, the phenoxy moiety is known to form hydrogen bonds that enhance binding affinity .

Case Studies

Several studies have investigated the pharmacological effects of piperidine derivatives:

  • Anticancer Study : A study on piperidine derivatives indicated that compounds with similar structures effectively inhibited cell proliferation in various cancer models by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Study : Another study assessed the antimicrobial efficacy of phenoxy-substituted piperidines against multiple bacterial strains, revealing promising results that warrant further investigation .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]piperidin-4-ol

InChI

InChI=1S/C13H18ClNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2

InChI Key

GBHIUZBJCWWOSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCOC2=CC(=CC=C2)Cl

Origin of Product

United States

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